N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Overview
Description
N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AChE) and carbonic anhydrase (hCAs) . These enzymes play crucial roles in neurotransmission and pH regulation, respectively.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the activity of ache and hcas . This inhibition could alter the normal functioning of these enzymes, leading to changes in neurotransmission and pH regulation.
Biochemical Pathways
Given its potential interaction with ache and hcas, it could impact the cholinergic system and carbon dioxide transport .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide typically involves the reaction of 4-acetylphenylamine with 2-oxo-1H-quinoline-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamide: Lacks the acetylphenyl group, resulting in different chemical properties and biological activities.
4-hydroxyquinoline-2-carboxamide:
N-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide: The presence of a methyl group instead of an acetyl group affects the compound’s chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)19-18(23)15-10-17(22)20-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJDQZVSKSUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320608 | |
Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372979-13-0 | |
Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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